Methyl 2-bromobutyrate
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Overview
Description
Methyl 2-bromobutyrate is an organic compound with the molecular formula C₅H₉BrO₂. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromobutyrate can be synthesized through several methods. One common approach involves the bromination of methyl butyrate. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium methoxide (NaOCH₃) yields methyl 2-methoxybutyrate.
Reduction: The compound can be reduced to the corresponding alcohol, methyl 2-butanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of this compound can produce methyl 2-bromobutanoic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH₃), ethanol as solvent, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether as solvent, low temperature.
Oxidation: Potassium permanganate (KMnO₄), aqueous medium, room temperature.
Major Products Formed:
Nucleophilic Substitution: Methyl 2-methoxybutyrate.
Reduction: Methyl 2-butanol.
Oxidation: Methyl 2-bromobutanoic acid.
Scientific Research Applications
Methyl 2-bromobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: this compound is involved in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromobutyrate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion (Br⁻).
Comparison with Similar Compounds
Methyl 2-bromobutyrate can be compared with other similar compounds such as:
Methyl 2-bromopropionate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
Methyl 2-chlorobutyrate: Chlorine instead of bromine, resulting in different reactivity and reaction conditions.
Methyl 2-iodobutyrate: Iodine instead of bromine, which affects the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can effectively utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
69043-96-5 |
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Molecular Formula |
C32H36O9 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-octan-2-yloxycarbonylbenzoic acid;2-(2-phenoxyethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H14O5.C16H22O4/c17-15(18)13-8-4-5-9-14(13)16(19)21-11-10-20-12-6-2-1-3-7-12;1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h1-9H,10-11H2,(H,17,18);7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
BFQKMQSUZIZHSZ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC)Br |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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